[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Description
Historical Context of Pyrazole Derivatives in Chemical Research
Pyrazole derivatives have been integral to chemical research since their discovery by Ludwig Knorr in 1883. Knorr’s synthesis of antipyrine (phenazone), the first pyrazole-based drug, marked the beginning of pyrazole’s prominence in pharmaceuticals. Over time, pyrazole scaffolds have been optimized for diverse applications, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of amine-functionalized pyrazoles, such as (1-phenyl-1H-pyrazol-4-yl)methylamine, reflects advancements in tailoring pyrazole derivatives for enhanced biological activity and synthetic utility.
Classification within Nitrogen-Containing Heterocyclic Compounds
This compound belongs to the class of pyrazole-amine conjugates , characterized by a pyrazole ring (C₃N₂) fused with an aliphatic amine side chain. Key structural features include:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Phenyl substituent : Enhances aromatic stacking interactions and stability.
- Isopropylaminomethyl group : Introduces basicity and potential for hydrogen bonding.
Pyrazole-amine conjugates are subclassified under C07D in the International Patent Classification system, which encompasses heterocyclic compounds with nitrogen as the sole heteroatom.
Significance in Heterocyclic Chemistry
The compound’s significance arises from:
- Synthetic versatility : The pyrazole ring serves as a platform for regioselective functionalization. For example, Vilsmeier–Haack formylation and nucleophilic substitution reactions enable the introduction of diverse substituents.
- Biological relevance : Pyrazole-amine hybrids are explored for their interactions with enzymes and receptors, such as serotonin receptors and kinase inhibitors.
- Material science applications : The planar pyrazole ring and amine group facilitate coordination with metal ions, making these
Properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLAKWNIQKXAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Hydrazine Condensation with 1,3-Dicarbonyl Compounds
- Procedure : React phenylhydrazine with suitable 1,3-dicarbonyl compounds (e.g., acetylacetone) under reflux conditions in ethanol or acetic acid.
- Reaction Conditions : Reflux at 80-100°C for 4-6 hours.
- Outcome : Formation of 1-phenyl-3-methyl-5-pyrazolone derivatives, which serve as precursors for further functionalization.
Method 2: Cyclization of Hydrazones
- Procedure : Condense phenylhydrazine with α,β-unsaturated ketones or aldehydes to form hydrazones, followed by cyclization under basic or acidic conditions.
- Reaction Conditions : Use of sodium hydroxide or acetic acid at room temperature or mild heating.
- Research Support : This approach aligns with methods described in literature for pyrazole synthesis, with yields typically exceeding 75%.
Functionalization at the 4-Position: Introduction of the Phenyl Group
The phenyl substituent at the 4-position of pyrazole can be introduced via electrophilic aromatic substitution or through substitution of a pre-formed pyrazole derivative.
Method 3: Nucleophilic Substitution on Pyrazole Derivatives
- Procedure : React 4-chloropyrazole derivatives with phenyl Grignard reagents or phenyl lithium compounds.
- Reaction Conditions : Anhydrous conditions at -20°C to room temperature.
- Notes : This method ensures regioselectivity and high yields, as demonstrated in heterocyclic substitution reactions.
Synthesis of the Methylene Linkage: Connecting the Pyrazole to the Amine
The key step involves forming the methylene bridge between the pyrazole ring and the amine moiety.
Method 4: Formaldehyde-Mediated Methylation
- Procedure : React the phenylpyrazole with formaldehyde in the presence of a base (e.g., sodium hydroxide) to generate the methylene linkage.
- Reaction Conditions : Reflux in ethanol or aqueous media for 2-4 hours.
- Outcome : Formation of the (pyrazol-4-yl)methyl intermediate.
Research Data : Similar approaches are used in the synthesis of heterocyclic methyl derivatives, with yields often above 70%.
Introduction of the Propan-2-yl Amine Group
The final step involves attaching the propan-2-yl amine group to the methylene-linked pyrazole.
Method 5: Reductive Amination
- Procedure : React the aldehyde-functionalized pyrazole with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Reaction Conditions : Mild heating at room temperature or slightly elevated temperatures in methanol or ethanol.
- Notes : This method offers high selectivity and yields, as demonstrated in amine functionalization reactions.
Alternative Method: Direct Nucleophilic Substitution
- React the methylene intermediate with isopropylamine under basic conditions to form the secondary amine.
Summary of the Synthesis Pathway
Notes and Considerations
- Purity and Characterization : Each step should be monitored via NMR, IR, and mass spectrometry to confirm structure and purity.
- Reaction Optimization : Temperature, solvent choice, and reagent equivalents significantly influence yields.
- Safety Precautions : Reactions involving hydrazines, formaldehyde, and reducing agents require appropriate handling and safety measures.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The phenyl group attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
(1-phenyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Replacement of phenyl with pyridinyl (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces hydrogen-bonding capability, which may improve target binding in drug-receptor interactions .
Steric and Electronic Modifications :
- Ethyl or isopropyl groups on the pyrazole ring (e.g., C₁₆H₂₁N₃O) reduce steric hindrance compared to bulkier substituents like isopropylphenyl in C₁₃H₁₇N₃ .
- Amine positioning (e.g., at pyrazole-5 in 3524-29-6 vs. pyrazole-4 in the target compound) alters electronic distribution, affecting nucleophilicity and reactivity .
Analytical Characterization
Biological Activity
(1-phenyl-1H-pyrazol-4-yl)methylamine, also known as benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C13H17N3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1152898-13-9
The compound features a unique structure that combines a pyrazole ring with a propan-2-yl amine moiety, which contributes to its biological activity. The distinct substitution pattern allows for multiple interactions within biological systems.
Biological Activities
Research has shown that (1-phenyl-1H-pyrazol-4-yl)methylamine exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microorganisms. Studies indicate effectiveness against both bacterial and fungal strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
- Enzyme Inhibition : Preliminary findings indicate that (1-phenyl-1H-pyrazol-4-yl)methylamine may inhibit specific enzymes involved in metabolic pathways, which could influence various cellular processes .
The mechanisms through which (1-phenyl-1H-pyrazol-4-yl)methylamine exerts its effects are still being elucidated. However, it is believed to interact with specific molecular targets, including:
- Enzymes : The compound may bind to active sites of enzymes, modulating their activity and impacting metabolic processes.
- Receptors : Its structural features allow for possible interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to (1-phenyl-1H-pyrazol-4-yl)methylamine:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
